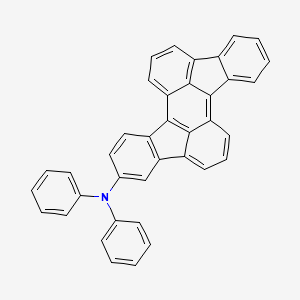
N,N-Diphenylrubicen-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenylrubicen-5-amine is an organic compound characterized by the presence of two phenyl groups attached to a rubicen-5-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenylrubicen-5-amine typically involves the reaction of rubicen-5-amine with diphenylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane, with a catalyst like palladium on carbon, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diphenylrubicen-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
N,N-Diphenylrubicen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N,N-Diphenylrubicen-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N,N-Diphenylamine: Shares structural similarities but lacks the rubicen-5-amine core.
N,N-Diphenylbenzamide: Contains a benzamide group instead of the rubicen-5-amine core.
N,N-Diphenylpyridine: Features a pyridine ring in place of the rubicen-5-amine core.
Uniqueness: N,N-Diphenylrubicen-5-amine is unique due to the presence of the rubicen-5-amine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other diphenylamine derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
922184-95-0 |
|---|---|
Formule moléculaire |
C38H23N |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
N,N-diphenylrubicen-5-amine |
InChI |
InChI=1S/C38H23N/c1-3-11-24(12-4-1)39(25-13-5-2-6-14-25)26-21-22-31-34(23-26)30-18-10-20-32-35-28-16-8-7-15-27(28)29-17-9-19-33(36(29)35)38(31)37(30)32/h1-23H |
Clé InChI |
UIOKJESMPMAHAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
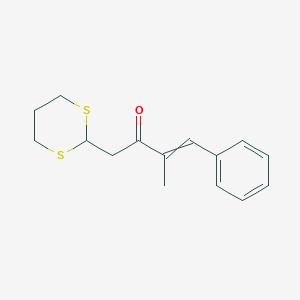


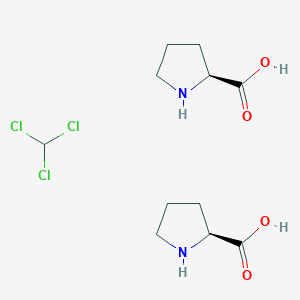


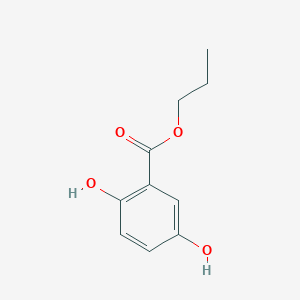
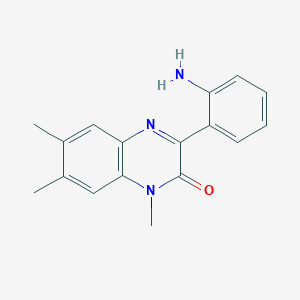
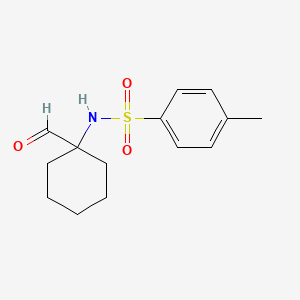
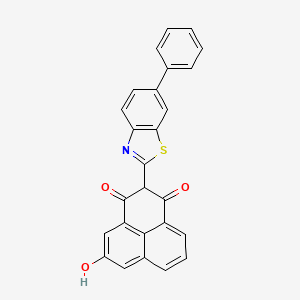
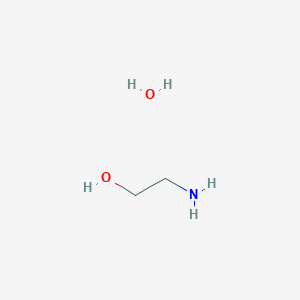
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
